molecular formula C22H25N3O5 B11426596 N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11426596
M. Wt: 411.5 g/mol
InChI Key: HJTOBRJJPTXTCN-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of ethylamine with a suitable diketone to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of Methoxybenzyl and Methoxyphenyl Groups: The next step involves the alkylation of the imidazolidinone core with 4-methoxybenzyl chloride and 4-methoxyphenyl chloride. This step requires the presence of a strong base, such as sodium hydride, to deprotonate the imidazolidinone nitrogen, making it nucleophilic.

    Acetylation: The final step is the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of a more saturated imidazolidinone derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazolidinone core, which is known to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The methoxy groups and imidazolidinone ring are common motifs in drug design, suggesting possible applications in developing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stable structure and functional groups.

Mechanism of Action

The mechanism by which N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the imidazolidinone ring could fit into enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Unique due to its specific substitution pattern and functional groups.

    N-ethyl-2-[3-(4-hydroxybenzyl)-1-(4-hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar structure but with hydroxy groups instead of methoxy groups, potentially altering its reactivity and biological activity.

    N-ethyl-2-[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Chlorine substituents could increase the compound’s lipophilicity and alter its interaction with biological targets.

Uniqueness

This compound is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The specific arrangement of these groups around the imidazolidinone core also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-ethyl-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H25N3O5/c1-4-23-20(26)13-19-21(27)25(16-7-11-18(30-3)12-8-16)22(28)24(19)14-15-5-9-17(29-2)10-6-15/h5-12,19H,4,13-14H2,1-3H3,(H,23,26)

InChI Key

HJTOBRJJPTXTCN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=O)N1CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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